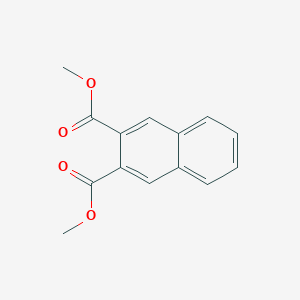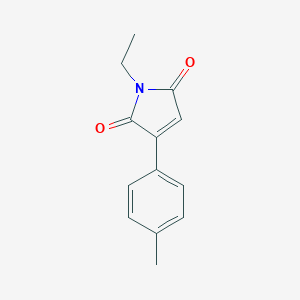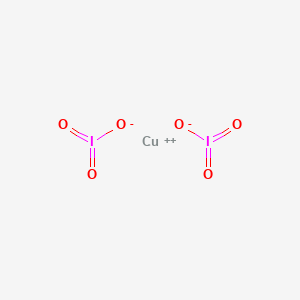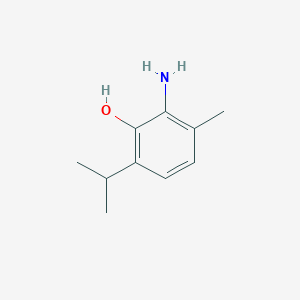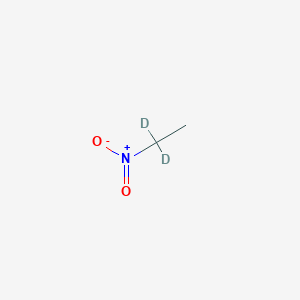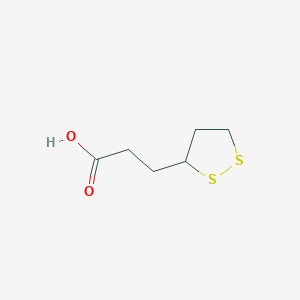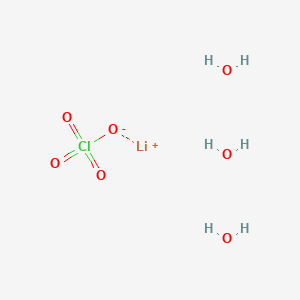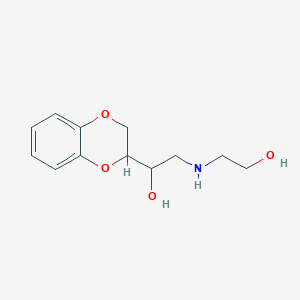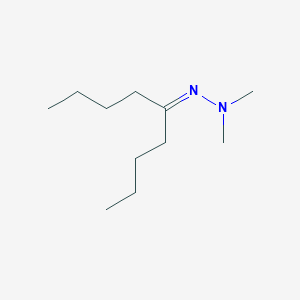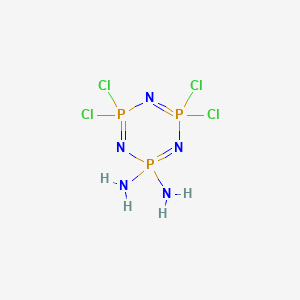
E5,4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E5,4 is a chemical compound known for its unique structure and properties It belongs to the class of triazatriphosphinines, which are characterized by the presence of nitrogen and phosphorus atoms in a ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E5,4 typically involves the reaction of phosphorus trichloride with a suitable nitrogen-containing precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as anhydrous aluminum chloride, at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
E5,4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazatriphosphinines with different functional groups.
Scientific Research Applications
E5,4 has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex phosphorus-nitrogen compounds. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can act as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, including flame retardants and plasticizers. It is also used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of E5,4 involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its chlorine atoms can participate in halogen bonding, affecting the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetrachloro-o-benzoquinone: A compound with a similar chlorine content but different structural framework.
Tetrachloro-1,4-benzoquinone: Another chlorine-rich compound with distinct chemical properties.
2,3,5,6-tetrachloro-1,4-benzoquinone: Shares some reactivity patterns with E5,4 but differs in structure and applications.
Uniqueness
This compound is unique due to its triazatriphosphinine ring structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
10535-05-4 |
|---|---|
Molecular Formula |
Cl4H4N5P3 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
4,4,6,6-tetrachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2-diamine |
InChI |
InChI=1S/Cl4H4N5P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h5-6H2 |
InChI Key |
OEASWXZMEMCUFK-UHFFFAOYSA-N |
SMILES |
NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N |
Canonical SMILES |
NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N |
Key on ui other cas no. |
10535-05-4 |
Synonyms |
4,4,6,6-tetrachloro-1,3,5-triaza-2$l^{5},4$l^{5},6$l^{5}-triphosphacyc lohexa-1,3,5-triene-2,2-diamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


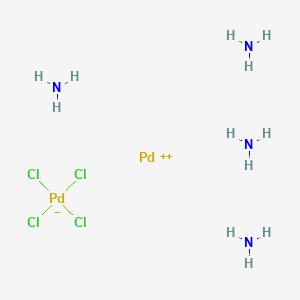
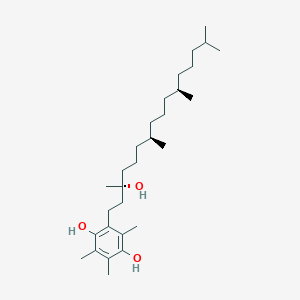
![Naphtho[2,3-d]thiazole-2(3H)-thione](/img/structure/B78341.png)
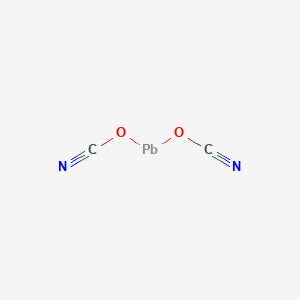
![(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B78347.png)
